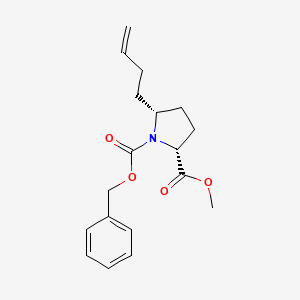![molecular formula C9H6F3NO2 B13415816 N-[3-(Trifluoroacetyl)phenyl]formamide CAS No. 79684-37-0](/img/structure/B13415816.png)
N-[3-(Trifluoroacetyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trifluoroacetyl)phenyl]formamide is a chemical compound with the molecular formula C9H6F3NO2. It is known for its unique structural properties, which include a trifluoroacetyl group attached to a phenyl ring, and a formamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoroacetyl)phenyl]formamide typically involves the formylation of aromatic amines. One efficient method includes the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the reaction between aromatic amines and formic acid under solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, utilizing scalable and cost-effective methods. The use of solid acid catalysts like RHA-SO3H ensures that the process is environmentally friendly and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Trifluoroacetyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and ammonia (NH3).
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-[3-(Trifluoroacetyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Mécanisme D'action
The mechanism of action of N-[3-(Trifluoroacetyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. This interaction can modulate biological processes, leading to the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: A simpler compound with the formula CH3NO, used in various industrial applications.
Dimethylformamide: A derivative with two methyl groups, widely used as a solvent in organic synthesis.
N-(Trifluoroacetyl)-N’-(3-(Trifluoromethyl)phenyl)urea: Another trifluoroacetyl-containing compound with similar reactivity and applications.
Uniqueness
N-[3-(Trifluoroacetyl)phenyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79684-37-0 |
|---|---|
Formule moléculaire |
C9H6F3NO2 |
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
N-[3-(2,2,2-trifluoroacetyl)phenyl]formamide |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)6-2-1-3-7(4-6)13-5-14/h1-5H,(H,13,14) |
Clé InChI |
WXGPEZZWZKCRAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC=O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)


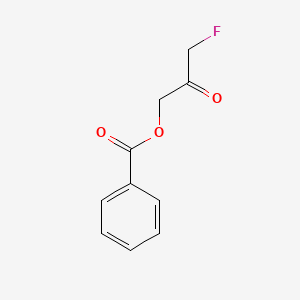

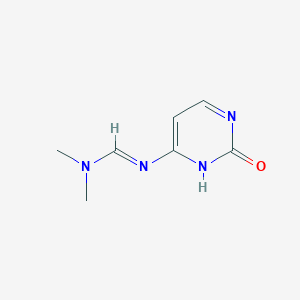
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)


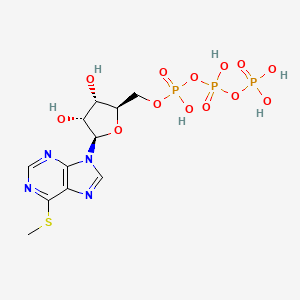
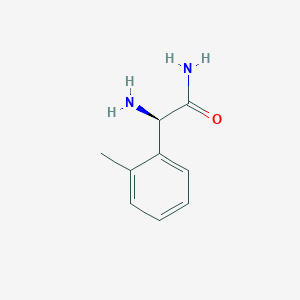
![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
